Enhanced Lipophilicity (XLogP3-AA) Compared to Phenyl and Methoxyphenyl Analogs
The compound's calculated XLogP3-AA of 3.0 provides a quantifiable measure of its increased lipophilicity compared to key analogs. This property is crucial for applications where enhanced membrane permeability or binding to hydrophobic targets is desired. The difference is a direct consequence of the benzhydryl group, which replaces a single phenyl or substituted phenyl ring in simpler analogs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.0 (XLogP3-AA) |
| Comparator Or Baseline | 5-phenyl-4H-1,2,4-triazol-3-amine: 1.61 (LogP) |
| Quantified Difference | An increase of 1.39 log units, indicating significantly higher lipophilicity |
| Conditions | Computed property based on molecular structure. |
Why This Matters
This quantitative difference in lipophilicity is a key differentiator for researchers selecting building blocks for CNS-targeted agents or for optimizing ADME properties, where a higher logP is often correlated with improved blood-brain barrier penetration .
- [1] PubChem. (2025). 5-Benzhydryl-4H-1,2,4-triazol-3-amine (CID 4301502). National Center for Biotechnology Information. Retrieved April 15, 2026. View Source
